molecular formula C7H12N4 B13180246 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine

1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13180246
M. Wt: 152.20 g/mol
InChI Key: BRMNOJBDPGMVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine is a chemical compound featuring a 1,2,4-triazole ring system, a well-established pharmacore in medicinal chemistry . The 1,2,4-triazole scaffold is recognized for its significant role in the development of biologically active molecules and is a key structural component in several approved therapeutics . This specific analog incorporates a pent-4-en-2-yl chain, which may offer a reactive handle for further chemical modifications via click chemistry or other synthetic transformations, making it a valuable intermediate in organic synthesis and drug discovery efforts. Compounds based on the 1,2,4-triazole structure, particularly N-aryl-1,2,4-triazol-3-amine analogs, have demonstrated promising biological activities in scientific research, including investigations into their potential as anticancer agents . Some related analogs have been shown to inhibit cancer cell growth by targeting the tubulin protein, a well-known mechanism of action for several anticancer drugs . The presence of the 3-amine group on the triazole ring is a common feature in many biologically active molecules and can contribute to key hydrogen-bonding interactions with biological targets . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1-pent-4-en-2-yl-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H12N4/c1-3-4-6(2)11-5-9-7(8)10-11/h3,5-6H,1,4H2,2H3,(H2,8,10)

InChI Key

BRMNOJBDPGMVOU-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)N1C=NC(=N1)N

Origin of Product

United States

Preparation Methods

Classical Synthesis of 1,2,4-Triazoles

Overview:
The foundational approach for synthesizing 1,2,4-triazoles involves cyclization reactions of hydrazine derivatives with formamide or related compounds. A notable process is the reaction of hydrazine hydrate with formamide under controlled conditions, producing the triazole nucleus with high yields and purity.

Key Methodology:

  • Reaction of hydrazine hydrate with formamide at elevated temperatures (100-250°C) in the presence of ammonia, utilizing a three-stage cascade process to optimize yield and purity.
  • The process typically yields 93-94% of theoretical with 90-98% purity, but requires sophisticated equipment and multistep procedures.

Limitations:

  • High operational complexity and cost due to the need for specialized equipment.
  • Formation of undesirable by-products such as 4-amino-1,2,4-triazole, necessitating extensive purification.

Direct Synthesis from Formamide and Hydrazine Hydrate

Recent Innovations:
A simplified, efficient method was developed to produce 1H-1,2,4-triazole directly from formamide and hydrazine hydrate, emphasizing operational simplicity and high yields.

Parameter Conditions Outcome Reference
Temperature 168-172°C Formation of 1H-1,2,4-triazole as a melt
Reactant Ratio Formamide: Hydrazine ≥ 4:1 molar ratio High yield, high purity
Reaction Time 2-4 hours Efficient conversion

This method involves heating formamide to 168-172°C, then introducing hydrazine hydrate for 2-4 hours with stirring. The volatile by-products (water, ammonia, formic acid) are distilled off during the reaction, and excess formamide is removed via vacuum distillation, yielding the triazole as a melt.

Advantages:

  • High yield (over 90%) and purity (up to 98%).
  • Simplified process avoiding complex feedback loops and expensive equipment.
  • Reduced formation of side-products by using a small excess of formamide.

Multi-Component and Catalytic Approaches

Recent Developments:
Multicomponent reactions (MCRs) and catalytic processes have been explored to synthesize substituted 1,2,4-triazoles, which can be adapted for specific functional groups.

  • Metal-Free Multicomponent Synthesis:
    A three-component reaction involving 1,3-diones, hydrazones, and amidines under base-promoted conditions yields various 1,2,4-triazoles, including derivatives with amino groups suitable for further functionalization.

  • Copper-Catalyzed Cycloaddition:
    Copper-catalyzed [3+2] cycloaddition reactions of azides and alkynes facilitate regioselective synthesis of substituted triazoles, which can be tailored to include amino functionalities at specific positions.

Method Key Features Yield Reference
Multicomponent base-promoted Metal-free, mild conditions Up to 84%
Copper-catalyzed [3+2] cycloaddition High regioselectivity, functional group tolerance Up to 86%

Note: These methods are primarily for substituted triazoles; adaptation for the specific amino derivative requires further functionalization steps.

Functionalization to Introduce the Pent-4-en-2-yl Group

The key challenge in synthesizing 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine lies in attaching the pent-4-en-2-yl group at the 1-position of the triazole ring. This typically involves:

  • Post-synthesis Alkylation:
    The amino group at the 3-position of the triazole can be alkylated with suitable electrophiles, such as pent-4-en-2-yl halides or related derivatives, under basic conditions.

  • Cross-Coupling Reactions:
    Transition-metal catalyzed cross-coupling (e.g., Suzuki, Sonogashira) can be employed if the triazole bears suitable halogen substituents, enabling the installation of the pent-4-en-2-yl moiety.

Example Protocol:

  • Synthesize the core 1,2,4-triazole with a free amino group at position 3 via the methods described above.
  • React with a pent-4-en-2-yl halide (e.g., bromide or chloride) in the presence of a base like potassium carbonate in an aprotic solvent (e.g., DMF).
  • Purify via recrystallization or chromatography to obtain the target compound.

Summary of Data and Research Discoveries

Synthesis Approach Key Reagents Conditions Yield Remarks References
Hydrazine + Formamide Hydrazine hydrate, formamide 168-172°C, 2-4 hrs >90% Simplified, high purity
Multicomponent reactions 1,3-diones, hydrazones, amidines Mild, base-promoted 55-84% Versatile, functional group tolerant
Catalytic cycloaddition Azides, alkynes, copper catalyst 80-86°C Up to 86% Regioselective, adaptable
Post-synthesis alkylation Triazole core, electrophile Room temp to reflux Variable For specific substituents

Chemical Reactions Analysis

Types of Reactions

1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides. Substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Aromatic/Electron-Withdrawing Groups: Fluorobenzyl derivatives (e.g., 192.20 Da, ) exhibit higher molecular weights and may improve binding affinity to biological targets due to π-π interactions or dipole effects. Heterocyclic Substituents: Tetrazole-substituted analogs (e.g., ) are prioritized for energetic materials due to high nitrogen content and thermal stability. Alkenyl Groups: The pent-4-en-2-yl group introduces a reactive double bond, which could facilitate polymerization or serve as a site for further functionalization.

Functional Comparisons

Agrochemical Activity

  • Amitrole (parent compound) is a well-known herbicide that inhibits histidine biosynthesis in plants . Substituents like the pent-4-en-2-yl group may alter phytotoxic activity by modulating lipophilicity and target-site access.

Pharmaceutical Potential

  • P2X7 Antagonists : Dichlorophenyl- and pyridinylmethyl-substituted triazol-3-amines (e.g., ) demonstrate potent in vitro antagonism of the P2X7 receptor, a target for inflammatory diseases. The pentenyl group’s rigidity could similarly influence receptor binding.
  • Anticancer Activity : Mn(II) complexes with triazol-3-amine ligands (e.g., ) induce mitochondrial dysfunction and ROS production. Alkenyl substituents might enhance metal coordination or cellular uptake.

Energetic Materials

  • Tetrazole-triazole hybrids (e.g., ) form stable energetic salts with high detonation velocities. The pentenyl group’s unsaturated structure may offer tunable reactivity for controlled energy release.

Biological Activity

1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 4-pentenylamine with 1,2,4-triazole under controlled conditions. The reaction is usually conducted in solvents such as ethanol or methanol with bases like sodium hydroxide or potassium carbonate as catalysts. The process is optimized for temperature (60–80°C) and reaction time to achieve high yields and purity .

Chemical Properties:

PropertyValue
Molecular FormulaC7_7H12_{12}N4_4
Molecular Weight152.20 g/mol
IUPAC Name1-pent-4-enyl-1,2,4-triazol-3-amine
InChI KeyVNJFLKQFQZNFAY-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activities. Specifically, studies have shown that this compound demonstrates promising antifungal and antibacterial properties. For example, compounds with similar triazole cores have been reported to inhibit the growth of various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 0.12 to 64 µg/mL .

The mechanism of action of this compound likely involves its interaction with specific enzymes or receptors. Triazoles are known to inhibit enzymes critical for fungal cell wall synthesis, leading to antifungal effects. For example, they can inhibit the enzyme lanosterol demethylase involved in ergosterol biosynthesis in fungi . Additionally, molecular docking studies suggest that the presence of the triazole moiety allows for favorable interactions with biological targets, enhancing its biological efficacy .

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of triazole derivatives:

  • Antibacterial Activity : A study found that derivatives containing a triazole core showed excellent activity against Bacillus subtilis and Pseudomonas aeruginosa, with some compounds achieving MIC values comparable to standard antibiotics like ceftriaxone .
  • Antifungal Efficacy : Research has demonstrated that compounds similar to this compound exhibit potent antifungal activity against strains resistant to conventional treatments .
  • In Vitro Studies : In vitro assays indicated that modifications to the triazole structure could enhance antibacterial properties significantly. For instance, compounds with halogen substitutions exhibited improved activity against various bacterial strains .

Applications in Medicine and Industry

The potential applications of this compound extend beyond antimicrobial uses:

Pharmaceutical Development : Its structural features make it a valuable candidate for developing new antifungal agents and other therapeutics targeting various diseases.

Agricultural Use : The compound may also be explored for its efficacy in agrochemicals as a fungicide or pesticide due to its biological activity against plant pathogens.

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